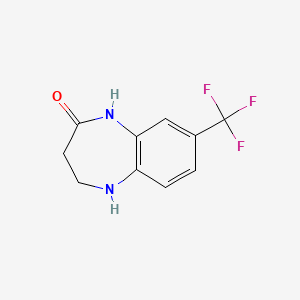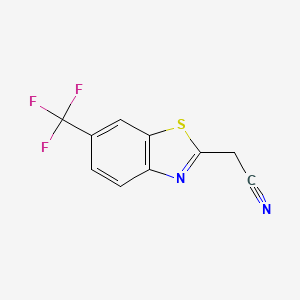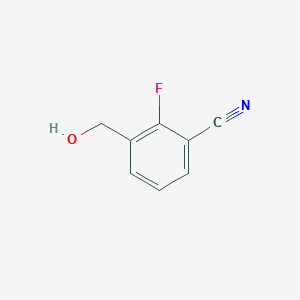![molecular formula C14H15IN2O2 B2660403 (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide CAS No. 85239-46-9](/img/structure/B2660403.png)
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridoindole family, which is known to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its antitumor activity. Studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and neuroprotective effects, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Furthermore, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide is its potent antitumor activity. This makes it a valuable tool for researchers who are studying cancer biology and developing new cancer treatments. In addition, this compound has been shown to have a range of other biological activities, which may make it useful for studying a variety of different biological processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide. One area of interest is the development of new cancer treatments based on this compound. Researchers may also investigate the potential use of this compound for the treatment of other diseases, such as neurodegenerative disorders. In addition, further studies may be needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations for its use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its antitumor, anti-inflammatory, and neuroprotective effects make it a valuable tool for researchers who are studying cancer biology and developing new cancer treatments. However, further studies are needed to fully understand its mechanism of action and to identify any potential limitations or side effects for its use in scientific research.
Synthesemethoden
The synthesis of (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide involves several steps. The starting material is 2-acetyl-1-methylpyridinium iodide, which is reacted with L-proline to form the corresponding pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including cyclization, esterification, and methylation, to yield the final product.
Eigenschaften
IUPAC Name |
methyl (3S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPHUQIYFODEP-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H](CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)




![N-benzyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660332.png)


![2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2660337.png)
![N-(1-cyanocyclohexyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2660338.png)
![3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2660340.png)
![3-benzyl-8-(5-chloro-2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660342.png)